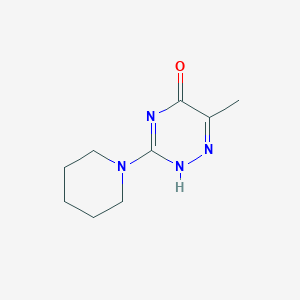
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one, also known as MPTP, is a heterocyclic compound that has been widely used in scientific research. MPTP has been found to have various biochemical and physiological effects, making it an important tool in studying the function of certain biological systems.
Mécanisme D'action
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is metabolized in the body to form MPP+, which is toxic to dopaminergic neurons. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria of dopaminergic neurons, where it inhibits complex I of the electron transport chain. This leads to a decrease in ATP production and an increase in oxidative stress, ultimately leading to cell death.
Biochemical and Physiological Effects:
The primary biochemical and physiological effect of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is the selective destruction of dopaminergic neurons. This leads to a decrease in dopamine levels in the brain, which is the underlying cause of the motor symptoms of Parkinson's disease. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been found to have effects on other neurotransmitter systems, including the serotonergic and noradrenergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one in lab experiments include its selectivity for dopaminergic neurons and its ability to create animal models of Parkinson's disease. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is relatively easy to synthesize and can be used in a variety of experimental settings. However, there are also limitations to using 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. For example, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is toxic and can be dangerous if not handled properly. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one models of Parkinson's disease may not fully replicate the human disease, and there are limitations to extrapolating findings from animal models to humans.
Orientations Futures
There are many future directions for research involving 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. One area of interest is the development of new animal models of Parkinson's disease that more accurately replicate the human disease. Additionally, there is interest in developing new drugs that can protect dopaminergic neurons from the toxic effects of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. Finally, there is interest in using 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease.
Méthodes De Synthèse
The synthesis of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one involves the reaction of 3-piperidin-1-ylpropionitrile with methyl hydrazinecarboxylate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate that is then cyclized to form 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one. The synthesis of 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been used in various scientific research applications, including the study of Parkinson's disease. 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one is toxic to dopaminergic neurons, which are the cells that are lost in Parkinson's disease. Therefore, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been used to create animal models of Parkinson's disease. 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has also been used in the study of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, 6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one has been used in the study of drug addiction and drug abuse.
Propriétés
Nom du produit |
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one |
|---|---|
Formule moléculaire |
C9H14N4O |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
6-methyl-3-piperidin-1-yl-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H14N4O/c1-7-8(14)10-9(12-11-7)13-5-3-2-4-6-13/h2-6H2,1H3,(H,10,12,14) |
Clé InChI |
LEIKONBUNYEFGC-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NNC(=NC1=O)N2CCCCC2 |
SMILES |
CC1=NNC(=NC1=O)N2CCCCC2 |
SMILES canonique |
CC1=NNC(=NC1=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 3-{[(8-methoxy-6-nitro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B254529.png)

![5-[(2E)-2-[(3-hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B254533.png)
![6-methyl-5-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254535.png)
![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254536.png)
![propyl 2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B254538.png)

![isopropyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B254541.png)

![6-methyl-5-[2-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254545.png)


![[2-(4-Chloro-2-methylanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254551.png)
![[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254552.png)